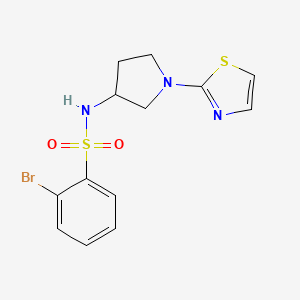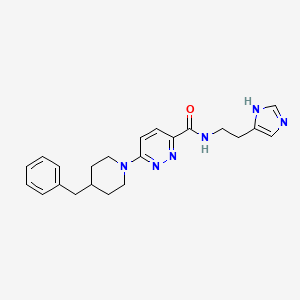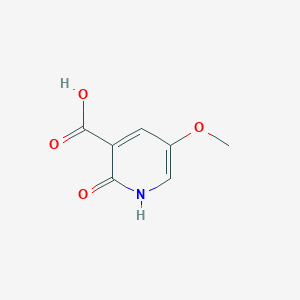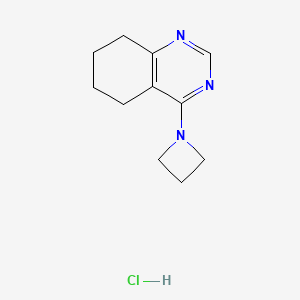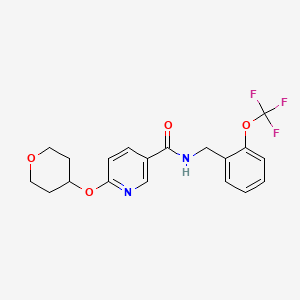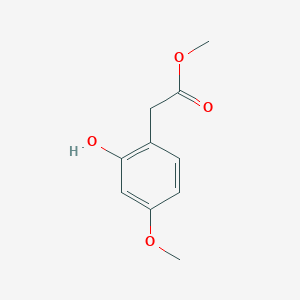
Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H12O4 . It has a molecular weight of 196.2 .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” were not found, it’s worth noting that similar compounds can be synthesized through various methods. For instance, “Methyl 4-methoxyphenylacetate” was used in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12O4/c1-13-9-6-8(11)4-3-7(9)5-10(12)14-2/h3-4,6,11H,5H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” is a solid compound . It has a molecular weight of 196.2 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
“Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” is a derivative of 2-methoxyphenols, which have been studied for their antioxidant activity . Antioxidants are compounds that can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron . Therefore, they reduce oxidative stress and protect cells from oxidative damage .
Therapeutic Applications
Due to its antioxidant properties, “Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” could be used in therapeutic applications. Oxidative stress is a causative factor in the pathophysiology of numerous diseases, such as diabetes, atherosclerosis, cancer, and neurodegenerative and cardiovascular diseases . Therapeutic antioxidants are promising candidates for preventing and treating conditions in which oxidative stress is a contributing factor .
Synthesis of Bioactive Natural Products
“Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” is used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products . These natural products have potential applications in various fields, including medicine and pharmacology .
Cosmetic Applications
“Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” could potentially be used in cosmetic applications. For instance, eugenol and isoeugenol, which are examples of natural methoxyphenols, are used in perfumes, detergents, air fresheners, and cosmetics .
Dental Applications
Eugenol, a natural methoxyphenol, is used as a part of zinc-oxide eugenol cement in dentistry . Given the structural similarity, “Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” could potentially have similar applications.
Research Use
“Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” is used in research for the synthesis of other compounds . It can be used as a starting material or intermediate in the synthesis of a wide range of chemical compounds .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
While specific future directions for “Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate” were not found, it’s worth noting that similar compounds are used in various fields of research and development. For instance, “Methyl 4-methoxyphenylacetate” was used in the synthesis of a compound, indicating potential applications in organic synthesis .
Eigenschaften
IUPAC Name |
methyl 2-(2-hydroxy-4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMQUVMSJAWOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

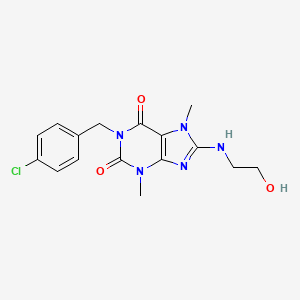

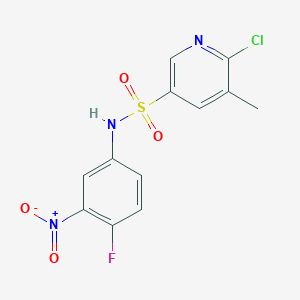
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2420772.png)

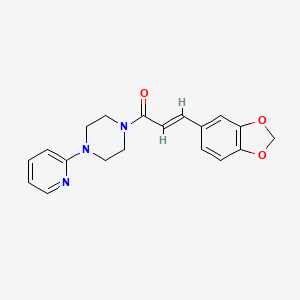
![N-(6-ethoxy-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2420777.png)
![3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2420778.png)
